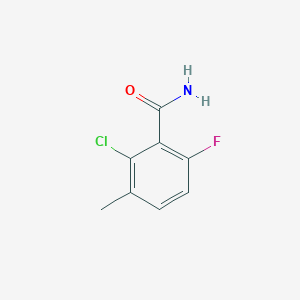

2-Chloro-6-fluoro-3-methylbenzamide

Descripción general

Descripción

2-Chloro-6-fluoro-3-methylbenzamide is an organic compound with the molecular formula C8H7ClFNO. It consists of a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 6-position, and a methyl group at the 3-position, along with an amide functional group at the 1-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluoro-3-methylbenzamide typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 2-chloro-6-fluoro-3-methylbenzoic acid.

Amidation Reaction: The 2-chloro-6-fluoro-3-methylbenzoic acid is then reacted with ammonia or an amine to form the corresponding amide, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-6-fluoro-3-methylbenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and bromine (Br2) for bromination.

Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH)

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Hydrolysis: Formation of 2-chloro-6-fluoro-3-methylbenzoic acid and ammonia or amine

Aplicaciones Científicas De Investigación

Chemistry

2-Chloro-6-fluoro-3-methylbenzamide serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives, enhancing the development of complex organic molecules. The compound's unique substitution pattern on the benzene ring imparts distinct chemical reactivity, making it valuable for synthesizing specialty chemicals .

Biology

In biological research, this compound is employed as a probe to study interactions between halogenated compounds and biological systems. Its ability to modify biomolecules allows researchers to investigate biological processes at a molecular level. Notably, it has shown promising antimicrobial and anticancer properties:

- Antimicrobial Activity : In vitro studies indicate that this compound exhibits significant antimicrobial effects against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 93.7 μg/mL to 46.9 μg/mL for Gram-positive and Gram-negative bacteria.

- Anticancer Potential : Research has demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity. The presence of halogen atoms enhances binding affinity to cancer-related targets, suggesting potential for therapeutic development .

Medicine

The compound is being explored for its potential in drug development. Its ability to interact with specific molecular targets within cells makes it a candidate for designing new pharmaceuticals. Studies indicate that it may inhibit key enzymes involved in cell proliferation and disrupt DNA replication processes .

Study 1: Anticancer Activity

A study evaluated the effects of this compound on human bladder cancer cell lines (T24T and UMUC3). The results showed a significant reduction in cell viability at varying concentrations:

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 10 | 85 | 15 |

| 25 | 60 | 35 |

| 50 | 30 | 65 |

This data indicates that higher concentrations lead to increased apoptosis markers, suggesting its potential as an anticancer agent .

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of the compound using an LPS-induced inflammation model in macrophages:

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-alpha Production (pg/mL) |

|---|---|---|

| Control | 200 | 150 |

| 10 | 180 | 140 |

| 50 | 120 | 90 |

The results demonstrated a dose-dependent decrease in pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory conditions .

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-fluoro-3-methylbenzamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of the chlorine and fluorine substituents can enhance its binding affinity and selectivity towards target proteins. The amide group can form hydrogen bonds with active site residues, stabilizing the compound-protein complex .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-6-fluoro-3-methylbenzoic acid: The precursor to 2-Chloro-6-fluoro-3-methylbenzamide, differing by the presence of a carboxylic acid group instead of an amide group.

2-Chloro-6-fluoro-3-methylbenzylamine: Similar structure but with an amine group instead of an amide group.

2-Chloro-6-fluoro-3-methylbenzyl alcohol: Contains a hydroxyl group instead of an amide group

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .

Actividad Biológica

2-Chloro-6-fluoro-3-methylbenzamide (CAS No. 286474-60-0) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 187.60 g/mol. Its structure consists of a benzene ring substituted with chlorine, fluorine, and a methyl group, which significantly influences its reactivity and biological interactions .

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups (chlorine and fluorine) enhances its binding affinity to these targets, making it a candidate for further pharmacological studies .

Key Biological Activities

-

Enzyme Inhibition :

- The compound has been studied for its potential role as an enzyme inhibitor. Its unique structure allows it to selectively interact with certain enzyme systems, which may lead to new therapeutic approaches .

-

Anticancer Activity :

- Research indicates that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds structurally related to it have shown inhibitory activity against various cancer cell lines, including K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia), with IC50 values indicating potent effects .

- Antimicrobial Activity :

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

- Receptor Binding : The compound's structural features facilitate interaction with specific receptors involved in cellular signaling pathways.

- Inhibition of Kinases : Some studies have reported that compounds similar to this compound can inhibit protein kinases, which play crucial roles in cancer progression .

Table 1: Biological Activity Data

| Compound | Target Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | K562 | TBD | Enzyme Inhibition |

| Related Compound A | HL-60 | 1.42 | Kinase Inhibition |

| Related Compound B | OKP-GS | 4.56 | Receptor Binding |

Research Highlights

- A study demonstrated that certain derivatives showed promising anticancer activity with IC50 values as low as 1.42 µM against HL-60 cells, indicating significant potential for therapeutic applications .

- Another investigation revealed that the compound could induce apoptosis in cancer cells, suggesting that it may disrupt cell cycle progression effectively .

Propiedades

IUPAC Name |

2-chloro-6-fluoro-3-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYVRYIYAFIMINQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378621 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286474-60-0 | |

| Record name | 2-Chloro-6-fluoro-3-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.